molecular formula C11H14ClNO2 B13559211 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride

Cat. No.: B13559211
M. Wt: 227.69 g/mol
InChI Key: VMLFNOFEUBRURG-UHFFFAOYSA-N
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Description

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one with an amine source in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: A structurally related compound with similar properties.

    6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: The parent compound without the hydrochloride group.

Uniqueness

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride is unique due to the presence of the amino group and the hydrochloride salt, which can influence its solubility, stability, and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

6-amino-2,2-dimethyl-3H-chromen-4-one;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5H,6,12H2,1-2H3;1H

InChI Key

VMLFNOFEUBRURG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)N)C.Cl

Origin of Product

United States

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